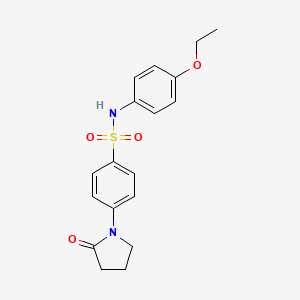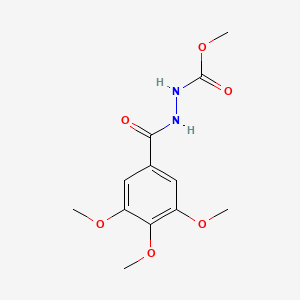
(2,4-dimethoxy-3-methylbenzyl)(3,4-dimethylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethoxy-3-methylbenzyl)(3,4-dimethylphenyl)amine is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is also known as DMMDA-2, and it belongs to the family of phenethylamines.
作用機序
DMMDA-2 acts on various receptors in the brain such as the serotonin receptors and dopamine receptors. It has been found to have a higher affinity for the 5-HT2A receptor than other serotonin receptors. This receptor activation leads to the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. DMMDA-2 also inhibits the activity of monoamine oxidase, which leads to an increase in the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DMMDA-2 has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in mood, motivation, and cognition. DMMDA-2 has also been found to have neuroprotective effects and can protect the brain from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using DMMDA-2 in lab experiments is its potential as a new drug candidate for the treatment of various diseases. It has also been found to have various biological activities, which make it a useful tool for studying the mechanisms of action of other drugs. However, one limitation of using DMMDA-2 in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound for human use.
将来の方向性
There are various future directions for the study of DMMDA-2. One direction is the development of new drugs based on the structure of DMMDA-2 for the treatment of various diseases. Another direction is the study of the mechanisms of action of DMMDA-2 and its potential interactions with other drugs. Further studies are also needed to determine the safety and toxicity of DMMDA-2 for human use.
合成法
The synthesis of DMMDA-2 involves the reaction between 2,4-dimethoxy-3-methylbenzaldehyde and 3,4-dimethylphenylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of DMMDA-2, which can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
DMMDA-2 has been studied for its potential applications in the fields of medicine and pharmacology. It has been found to exhibit various biological activities such as serotonin receptor agonism, dopamine receptor agonism, and monoamine oxidase inhibition. These activities make DMMDA-2 a potential candidate for the development of new drugs for the treatment of various diseases such as depression, anxiety, and Parkinson's disease.
特性
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-6-8-16(10-13(12)2)19-11-15-7-9-17(20-4)14(3)18(15)21-5/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSKLJRKJIIWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=C(C=C2)OC)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid](/img/structure/B5706814.png)
![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)
![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)

![ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)


![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)

![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)
